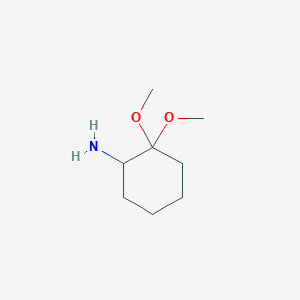

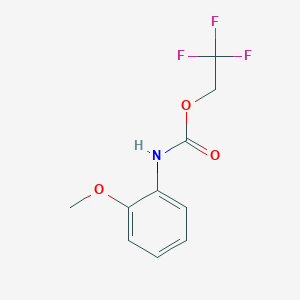

2,2-Dimethoxycyclohexan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

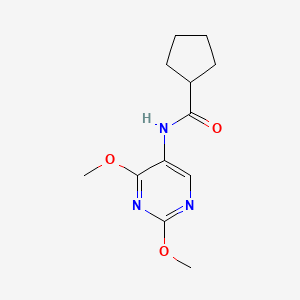

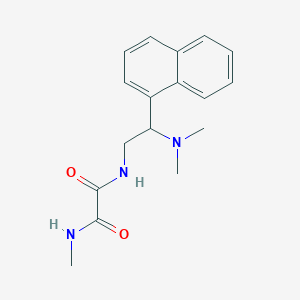

2,2-Dimethoxycyclohexan-1-amine (DMCHA) is a cyclic amine that has gained attention in scientific research due to its unique chemical properties and potential applications. DMCHA is a colorless liquid that is soluble in water and organic solvents. It has a molecular weight of 159.23 g/mol and a boiling point of 174-176°C. DMCHA is synthesized through a multistep reaction process that involves the use of various reagents and catalysts.

Aplicaciones Científicas De Investigación

Applications in Catalysis

2,2-Dimethoxycyclohexan-1-amine and its derivatives demonstrate significant utility in catalytic processes, particularly in the field of organic synthesis. Notably, they are involved in amination reactions, a fundamental process for the production of various compounds. For instance, a study elaborated on the complexities of amine binding in palladium-catalyzed amination reactions, emphasizing the intricate mechanisms involved when biaryl phosphine ligands are present (Barder & Buchwald, 2007). Similarly, another research highlighted the catalytic role of amines in epoxidation reactions, particularly emphasizing the dual role of protonated ammonium salts in such processes (Aggarwal, Lopin, & Sandrinelli, 2003). These studies underscore the critical role of amines, including derivatives of 2,2-Dimethoxycyclohexan-1-amine, in catalytic reactions, contributing to the synthesis of various organic compounds.

Applications in Material Chemistry

Derivatives of 2,2-Dimethoxycyclohexan-1-amine have been utilized in material chemistry, particularly in the synthesis of polymers and conservation materials. Research has shown their involvement in the formation of siloxane networks and in the synthesis of biobased amines for material applications. For example, a study on the synthesis of epoxy-silica polymers for stone conservation materials revealed the reaction mechanisms and the structural properties of materials derived from the interaction with primary amines (Cardiano et al., 2005). Another comprehensive review discussed the synthesis and applications of biobased amines, including their role as monomers in the creation of polymers with applications in various industries (Froidevaux et al., 2016). These studies underline the versatility and utility of amines, such as 2,2-Dimethoxycyclohexan-1-amine derivatives, in the development of materials with specific properties and applications.

Propiedades

IUPAC Name |

2,2-dimethoxycyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-8(11-2)6-4-3-5-7(8)9/h7H,3-6,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOLOLWDFKRJSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethoxycyclohexan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2355007.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride](/img/structure/B2355012.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2355016.png)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2355018.png)

![5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2355020.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2355028.png)